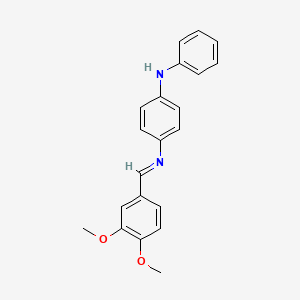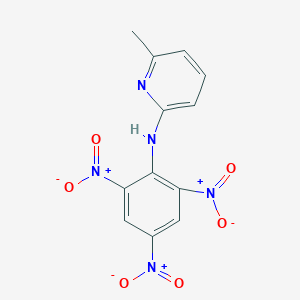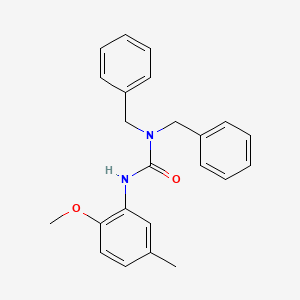
Urea, N'-(2-methoxy-5-methylphenyl)-N,N-bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea: is an organic compound with the molecular formula C23H24N2O2 It is a urea derivative characterized by the presence of two benzyl groups and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea typically involves the reaction of N,N-dibenzylamine with 2-methoxy-5-methylphenyl isocyanate . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl positions, using reagents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding urea derivatives with oxidized benzyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N,N-dibenzyl-N’-(2-methoxyphenyl)urea
- N,N-dibenzyl-N’-(2-methylphenyl)urea
- N,N-dibenzyl-N’-(2-methoxy-4-methylphenyl)urea
Comparison: N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This structural variation can influence its chemical reactivity, biological activity, and overall properties compared to similar compounds.
Properties
CAS No. |
86764-69-4 |
|---|---|
Molecular Formula |
C23H24N2O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(2-methoxy-5-methylphenyl)urea |
InChI |
InChI=1S/C23H24N2O2/c1-18-13-14-22(27-2)21(15-18)24-23(26)25(16-19-9-5-3-6-10-19)17-20-11-7-4-8-12-20/h3-15H,16-17H2,1-2H3,(H,24,26) |
InChI Key |
QENSTJKJSDMWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11955941.png)
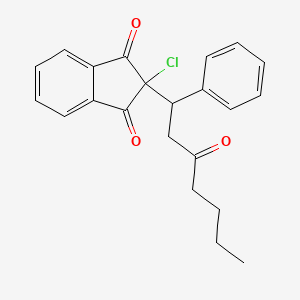

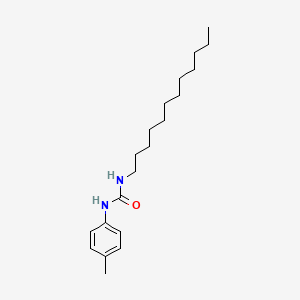


![Trisulfide, bis[(4-methylphenyl)sulfonyl]](/img/structure/B11955982.png)




